Dysprosium(III) oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

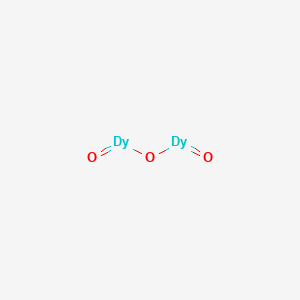

Dysprosium oxide, also known as dysprosium trioxide, is a sesquioxide compound of the rare earth metal dysprosium. It appears as a pastel yellowish-greenish, slightly hygroscopic powder. Dysprosium oxide has specialized uses in ceramics, glass, phosphors, lasers, dysprosium metal halide lamps, and as a Faraday rotator .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dysprosium oxide can be synthesized through various methods. One common method involves the direct carbonation of dysprosium carbonate nanoparticles, followed by thermal decomposition. This process involves using dysprosium nitrate and sodium carbonate as reactants, with the reaction conditions optimized for concentration, addition rate, and temperature . Another method is the combustion method, which involves an exothermic reaction between metal nitrates and organic fuels like urea or glycine. This method does not require calcination temperatures .

Industrial Production Methods

Industrial production of dysprosium oxide typically involves the extraction and purification of dysprosium from minerals like monazite and bastnäsite. These minerals are crushed and treated with acids or alkalis to produce a mixture of rare earth chlorides, which are then further processed to obtain dysprosium oxide .

Analyse Chemischer Reaktionen

Types of Reactions

Dysprosium oxide undergoes various chemical reactions, including:

Oxidation: Dysprosium metal tarnishes slowly in air and burns readily to form dysprosium oxide.

Reaction with Acids: Dysprosium oxide reacts with acids to produce dysprosium salts.

Common Reagents and Conditions

Oxidation: Requires exposure to oxygen or air.

Reaction with Acids: Commonly uses hydrochloric acid under controlled conditions.

Major Products

Oxidation: Produces dysprosium oxide.

Reaction with Acids: Produces dysprosium salts such as dysprosium chloride.

Wissenschaftliche Forschungsanwendungen

Dysprosium oxide has numerous scientific research applications:

Ceramics and Glass: Used in the production of specialized ceramics and glass due to its stability and unique optical properties.

Phosphors and Lasers: Utilized in phosphors and laser materials for its luminescent properties.

Radiation Shielding: Dysprosium oxide-doped glasses are used for radiation shielding due to their high mass attenuation coefficient and effective atomic number.

Nuclear Reactors: Dysprosium oxide-nickel cermet is used in nuclear reactor control rods for its neutron absorption capabilities.

Wirkmechanismus

The mechanism by which dysprosium oxide exerts its effects varies depending on its application:

Optical Properties: In glasses and ceramics, dysprosium oxide influences the refractive index and optical absorption, enhancing the material’s suitability for photonics applications.

Radiation Shielding: The high atomic number of dysprosium contributes to its effectiveness in absorbing and attenuating radiation.

Vergleich Mit ähnlichen Verbindungen

Dysprosium oxide can be compared with other rare earth oxides such as terbium oxide and holmium oxide:

Terbium Oxide: Similar to dysprosium oxide, terbium oxide is used in phosphors and ceramics. terbium oxide has different luminescent properties.

Holmium Oxide: Used in similar applications as dysprosium oxide but has distinct optical and magnetic properties.

Dysprosium oxide stands out due to its unique combination of optical, magnetic, and radiation absorption properties, making it highly versatile in various scientific and industrial applications .

Eigenschaften

IUPAC Name |

oxo(oxodysprosiooxy)dysprosium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Dy.3O |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLQFUUYNQFMIJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Dy]O[Dy]=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Dy2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.